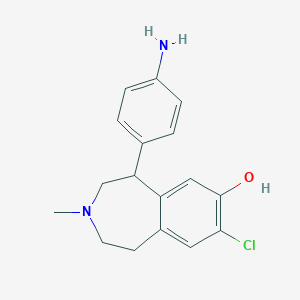
ACTM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a complex organic compound with a unique structure that includes an aminophenyl group, a chloro substituent, and a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-aminophenyl derivatives with appropriate benzazepine precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Antioxidant Properties
ACTM is primarily recognized for its antioxidant properties, which are crucial in protecting cells from oxidative stress. It acts as a precursor to glutathione, a vital antioxidant in the human body. This property has made this compound a valuable compound in the treatment of conditions related to oxidative damage, such as:
- Chronic Obstructive Pulmonary Disease (COPD) : Studies have shown that this compound can help reduce exacerbations in COPD patients by mitigating oxidative stress .
- Acetaminophen Overdose : this compound is used as an antidote for acetaminophen toxicity, helping to replenish glutathione levels and prevent liver damage .
2. Drug Delivery Systems
Recent advancements have explored the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and therapeutic effectiveness. For instance:
- Nanoparticle Formulations : Research indicates that incorporating this compound into nanoparticle formulations can improve the delivery of anticancer drugs, enhancing their efficacy while reducing side effects .
Environmental Applications
1. Atmospheric Chemistry Modeling
This compound has been utilized in atmospheric chemistry models to assess the impact of volatile organic compounds (VOCs) on air quality. The model helps predict the behavior of pollutants under various environmental conditions:
- Modeling Isoprene Oxidation : The development of AMORE-Isoprene 1.0, which incorporates this compound, has improved predictions of isoprene oxidation processes, crucial for understanding ozone formation in urban areas .
2. Pollution Control
In environmental science, this compound's role extends to pollution control mechanisms:
- Adsorption Studies : Research has demonstrated that this compound can effectively adsorb heavy metals from wastewater, making it a potential agent for environmental remediation .
Biotechnology Applications
1. Proteomic Research
This compound is increasingly important in proteomics, where it serves as a stable-labeled compound:
- Tracking Protein Dynamics : In mass spectrometry studies, this compound allows researchers to track protein interactions and modifications over time, facilitating the development of targeted therapies for diseases like cancer .
2. Metabolomic Studies
In metabolomics, this compound aids in understanding metabolic pathways and disease mechanisms:
- Biomarker Discovery : By using isotopic labeling with this compound, researchers can identify biomarkers for various diseases, enhancing diagnostic capabilities and treatment strategies .
Case Studies
Mecanismo De Acción
The mechanism of action of 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles
- 2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles
Uniqueness
Compared to similar compounds, 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has a unique benzazepine core that may confer distinct biological activities and chemical properties
Propiedades
Número CAS |
114490-37-8 |
|---|---|
Fórmula molecular |
C17H19ClN2O |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
5-(4-aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H19ClN2O/c1-20-7-6-12-8-16(18)17(21)9-14(12)15(10-20)11-2-4-13(19)5-3-11/h2-5,8-9,15,21H,6-7,10,19H2,1H3 |
Clave InChI |
PTHLSIBOMNYSIS-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |
Sinónimos |
5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol ACTM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















